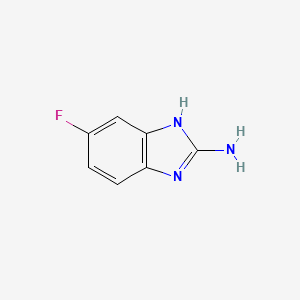

2-AMINO-5-FLUOROBENZIMIDAZOLE

描述

The Benzimidazole (B57391) Core: A Pivotal Heterocyclic Scaffold in Medicinal Chemistry and Beyond

The benzimidazole moiety is a bicyclic aromatic system in which a benzene (B151609) ring is fused to the 4- and 5-positions of an imidazole (B134444) ring. nih.govhumanjournals.com This structural motif is not only a key component in a vast array of synthetic compounds but is also found in nature, most notably as N-ribosyl-dimethylbenzimidazole, a ligand for cobalt in vitamin B12. humanjournals.com

The initial exploration of benzimidazole's biological significance began in the 1940s, spurred by the discovery of its structural similarity to purines, which are fundamental components of nucleic acids and other essential biomolecules. nih.gov This early research paved the way for the development of a multitude of benzimidazole derivatives. The versatility of the benzimidazole nucleus allows for substitutions at various positions, leading to a vast chemical space for optimization of biological activity. researchgate.net Over the last several decades, extensive research has focused on synthesizing and evaluating the therapeutic potential of these derivatives, solidifying the benzimidazole scaffold as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net

The benzimidazole core is associated with a remarkably broad spectrum of pharmacological activities. nih.govresearchgate.net Its structural resemblance to endogenous purines allows it to interact with various biological targets, leading to a wide range of therapeutic effects. Benzimidazole derivatives have been successfully developed as:

Antiparasitic agents: Including anthelmintics to treat worm infections. nih.gov

Antimicrobial agents: Exhibiting activity against bacteria and fungi. researchgate.net

Antiviral agents: Showing efficacy against various viruses. nih.gov

Anti-inflammatory agents: By inhibiting key inflammatory mediators.

Anticancer agents: Demonstrating cytotoxic effects against tumor cell lines. researchgate.net

Antihypertensive agents: Used in the management of high blood pressure. researchgate.net

Antihistamines: For the treatment of allergic reactions. researchgate.net

Proton pump inhibitors: A major class of drugs used to reduce stomach acid. rasayanjournal.co.in

This wide array of activities underscores the importance of the benzimidazole scaffold in drug discovery and development. nih.govnih.gov

Strategic Fluorination in Organic Chemistry and Drug Discovery

The introduction of fluorine into organic molecules is a powerful and widely used strategy in modern drug design. tandfonline.com Fluorine's unique properties can profoundly influence a molecule's biological profile.

Fluorine is the most electronegative element and has a van der Waals radius comparable to that of a hydrogen atom. tandfonline.com This combination of small size and high electronegativity leads to several beneficial modifications of a molecule's properties:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation. This can increase a drug's half-life and bioavailability. tandfonline.com

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its absorption and distribution. tandfonline.comresearchgate.net

Binding Affinity: The introduction of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with its biological target. tandfonline.com

pKa Modulation: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing a drug's ionization state and, consequently, its solubility and permeability. mdpi.com

The strategic placement of fluorine atoms can thus be used to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. tandfonline.comnih.gov

The incorporation of fluorine into the benzimidazole scaffold has proven to be a successful strategy for enhancing its therapeutic potential. mdpi.comacgpubs.org The electron-withdrawing properties of fluorine can influence the reactivity and biological activity of the benzimidazole ring system. acgpubs.org For instance, the presence of a fluorine atom can increase the cytotoxic activity of benzimidazole derivatives against cancer cell lines and enhance their antimicrobial properties. acgpubs.orgresearchgate.net Studies have shown that fluorinated benzimidazoles can exhibit improved potency and selectivity compared to their non-fluorinated counterparts. mdpi.comacgpubs.org The substitution of fluorine on the benzimidazole ring can lead to more potent inhibitors of various enzymes and receptors. mdpi.com

Overview of 2-AMINO-5-FLUOROBENZIMIDAZOLE as a Subject of Academic Inquiry

This compound (CAS No. 30486-73-8) is a specific derivative that combines the pharmacologically significant 2-aminobenzimidazole (B67599) core with the strategic placement of a fluorine atom. lookchem.comnih.gov The amino group at the 2-position is a key feature in many biologically active benzimidazoles, often contributing to their binding interactions with target proteins. The fluorine at the 5-position is expected to modulate the electronic and steric properties of the benzimidazole ring, potentially enhancing its biological activity and pharmacokinetic profile. This combination of features makes this compound a valuable building block and a compelling molecule for further investigation in various areas of chemical and medicinal research.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆FN₃ | nih.gov |

| Molar Mass | 151.14 g/mol | nih.gov |

| IUPAC Name | 6-fluoro-1H-benzimidazol-2-amine | nih.gov |

| CAS Number | 30486-73-8 | lookchem.comnih.gov |

Table 2: Comparison of Atomic Radii and Electronegativity

| Element | Van der Waals Radius (Å) | Pauling Electronegativity | Source |

| Hydrogen (H) | 1.20 | 2.20 | tandfonline.com |

| Fluorine (F) | 1.47 | 3.98 | tandfonline.com |

Rationale for Dedicated Research on this compound

The scientific community's focus on this compound is driven by the well-established biological significance of the benzimidazole scaffold and the unique contributions of its substituents.

The Benzimidazole Core: The benzimidazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. rsc.orgresearchgate.net This structural motif is an isostere of natural purine (B94841) nucleosides, allowing it to interact with various enzymes and receptors within biological systems. researchgate.net Consequently, benzimidazole derivatives have been extensively investigated and developed as antimicrobial, anticancer, antiviral, and anti-inflammatory agents. rsc.org

Influence of the Fluorine Atom: The incorporation of a fluorine atom into a pharmacologically active molecule is a widely used strategy in drug design. lookchem.com The high electronegativity and small size of fluorine can significantly alter a molecule's properties, such as its metabolic stability, binding affinity to target proteins, and membrane permeability. lookchem.comguidechem.com In the context of this compound, the fluorine substituent is believed to enhance its biological activity and metabolic profile, making it and its derivatives more potent and effective candidates for therapeutic applications. lookchem.com

Role of the 2-Amino Group: The amino group at the 2-position is a key functional group that serves as a versatile handle for chemical modification. It allows for the synthesis of a large library of derivatives through various chemical reactions. This enables chemists to fine-tune the structure of the molecule to optimize its activity against specific biological targets. Furthermore, the amino group can participate in hydrogen bonding, which is crucial for molecular recognition and binding to the active sites of proteins and enzymes.

Current Landscape of Research on this compound

The current research landscape for this compound is vibrant and primarily focused on leveraging its structure to create novel compounds with enhanced biological activities. It serves as a key starting material for the synthesis of a diverse range of derivatives. koreascience.kr

Research efforts have led to the development of new 5-fluorobenzimidazole derivatives that have been evaluated as potential antifungal and antibacterial agents. koreascience.krnih.gov For instance, a study focused on synthesizing new fluoro-benzimidazole derivatives as potential intestinal antiseptics. nih.gov One of the synthesized compounds, which incorporated the 5-fluoro-1H-benzimidazol-2-yl moiety, demonstrated particularly high inhibitory activity against gastrointestinal pathogens like Escherichia coli and Salmonella typhimurium. nih.gov

Table 2: Antimicrobial Activity of a this compound Derivative

| Pathogen | Minimum Inhibitory Concentration (MIC₉₀) |

|---|---|

| Escherichia coli O157:H7 | 0.49–0.98 µg/mL |

| Escherichia coli ATCC 8739 | 0.49–0.98 µg/mL |

| Escherichia coli ATCC 35218 | 0.49–0.98 µg/mL |

| Salmonella typhimurium ATCC 13311 | 0.49–0.98 µg/mL |

Data from a study on a hydrazone derivative of 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzohydrazide. nih.gov

In the field of oncology, derivatives of this compound are being explored as potential anticancer agents. acs.orgsemanticscholar.org A study demonstrated that a 5-fluorobenzimidazole derivative exhibited the highest anticancer activity in an A549 human pulmonary cancer cell culture model. semanticscholar.org The mechanism of action for related benzimidazole compounds often involves the inhibition of critical enzymes like kinases or the induction of apoptosis (programmed cell death) in cancer cells. While specific data on the parent compound is limited in the provided results, the activity of its derivatives underscores the rationale for its use as a foundational scaffold in cancer research.

The compound and its analogues are also investigated as inhibitors of various enzymes, including kinases, which play a crucial role in cell signaling pathways that can be dysregulated in diseases like cancer. The versatility of the this compound structure allows it to serve as a building block for creating libraries of compounds for high-throughput screening against a variety of biological targets. bldpharm.com

Structure

3D Structure

属性

IUPAC Name |

6-fluoro-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYGXXIXMHTQFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597420 | |

| Record name | 6-Fluoro-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30486-73-8 | |

| Record name | 6-Fluoro-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 5 Fluorobenzimidazole and Its Derivatives

Established Synthetic Pathways to 2-Aminobenzimidazoles

Traditional methods for the synthesis of 2-aminobenzimidazoles primarily rely on the cyclization of ortho-phenylenediamines with various reagents.

Cyclocondensation Reactions Utilizing ortho-Phenylenediamines

The condensation of ortho-phenylenediamines with a variety of functional groups is a cornerstone for constructing the benzimidazole (B57391) core. researchgate.net This approach involves reacting ortho-phenylenediamines with carboxylic acids, aldehydes, or their derivatives. researchgate.netnih.gov The reaction with carboxylic acids, often referred to as the Phillip's method, is a widely used technique that typically involves heating the reactants together, sometimes in the presence of an acid catalyst. researchgate.net Similarly, aldehydes can be condensed with ortho-phenylenediamines to yield 2-substituted benzimidazoles. nih.gov Recent advancements have focused on developing milder and more efficient catalytic systems, including the use of supported gold nanoparticles, to promote these cyclization reactions under ambient conditions. nih.gov Another approach involves the reaction of ortho-phenylenediamines with α-amino acids, which has been explored for the synthesis of 2-aminoalkylbenzimidazole derivatives. google.comnih.gov Microwave-assisted synthesis has also been employed to accelerate these reactions, offering advantages such as reduced reaction times and improved yields. google.com

Visible light has been utilized to promote the domino synthesis of 2-aryl benzimidazoles from ortho-phenylenediamines and arylmethyl amines under aerobic conditions, showcasing a methodology with broad substrate scope and high yields. rsc.org Furthermore, a novel approach for synthesizing 2-acylbenzimidazoles involves the acid-catalyzed cyclocondensation of ortho-phenylenediamines with α-ketothioesters. rsc.org

Strategic Use of Cyanogen (B1215507) Bromide and Related Reagents

Cyanogen bromide is a classic reagent for the synthesis of 2-aminobenzimidazoles from ortho-phenylenediamines. core.ac.uknih.gov This method, known as the Pierron process, is a well-established route to the parent 2-aminobenzimidazole (B67599). core.ac.ukresearchgate.net Although effective, the use of cyanogen bromide is often not suitable for industrial-scale synthesis. core.ac.uk

The reaction involves the direct cyclization of ortho-phenylenediamine with cyanogen bromide to form the 2-aminobenzimidazole ring system. nih.govtandfonline.com This methodology has been extended to prepare various derivatives of 2-aminobenzimidazole. nih.gov

Specific Synthesis of Fluorinated Benzimidazoles

The introduction of fluorine into the benzimidazole scaffold can significantly modulate the compound's physicochemical and biological properties. acgpubs.orgresearchgate.netnih.gov

Approaches to Introduce Fluorine onto the Benzimidazole Scaffold

Fluorine atoms can be incorporated into the benzimidazole structure either by starting with fluorinated precursors or by direct fluorination of a pre-formed benzimidazole ring. A common strategy involves the use of fluorinated ortho-phenylenediamines in cyclocondensation reactions. For example, reacting 4-fluoro-1,2-phenylenediamine with appropriate reagents can lead to the formation of 5-fluorobenzimidazole derivatives. nih.gov

Another approach is the synthesis of fluorinated benzimidazole derivatives through the reaction of fluorinated phenylenediamines with various aldehydes or carboxylic acids. mdpi.com For instance, the synthesis of 2-(fluorophenyl)-benzimidazole derivatives has been achieved by reacting ortho-phenylenediamine with fluorinated benzaldehydes. acgpubs.org The introduction of trifluoromethyl groups has also been a focus, with methods developed for the synthesis of fluoroalkylated benzimidazoles. thieme-connect.comccsenet.org

| Starting Material | Reagent | Product | Reference |

| 4-Fluoro-1,2-phenylenediamine | Carboxylic Acid/Aldehyde | 5-Fluorobenzimidazole derivative | nih.gov |

| o-Phenylenediamine (B120857) | Fluorinated Benzaldehyde | 2-(Fluorophenyl)-benzimidazole | acgpubs.org |

| Fluorinated Propiolates | 2-(1H-benzo[d]imidazol-2-yl)phenols | Fluoroalkylated benzimidobenzoxazines | thieme-connect.com |

Regioselective Synthesis of 2-AMINO-5-FLUOROBENZIMIDAZOLE

The regioselective synthesis of this compound specifically involves the cyclization of 4-fluoro-ortho-phenylenediamine with a cyanating agent. A common method utilizes cyanogen bromide to directly introduce the amino group at the 2-position. thieme-connect.com

The general reaction scheme is as follows:

4-Fluoro-1,2-phenylenediamine + Cyanogen Bromide → this compound

This reaction provides a direct route to the desired product, ensuring the fluorine atom is positioned at the 5-position of the benzimidazole ring. Further research has explored various reaction conditions and alternative cyanating agents to optimize the yield and purity of this compound.

Advanced Synthetic Techniques and Methodological Innovations

Modern organic synthesis has introduced a variety of advanced techniques to improve the efficiency, selectivity, and environmental friendliness of benzimidazole synthesis.

Microwave-assisted organic synthesis has been successfully applied to the construction of imidazole-fused hybrid scaffolds using 2-aminobenzimidazoles as building blocks. nih.gov This technique often leads to shorter reaction times and higher yields compared to conventional heating methods.

Transition metal-catalyzed reactions have also emerged as powerful tools. For instance, cobalt-catalyzed aerobic oxidative cyclization of 2-aminoanilines with isonitriles provides a facile route to 2-aminobenzimidazoles. researchgate.net Copper-catalyzed C-H functionalization has also been developed to access 2-aminobenzimidazoles. acs.org Furthermore, iodine(III)-promoted C-H amination of guanidines offers a selective method for synthesizing 2-aminobenzimidazoles and their derivatives. acs.org

The use of solid-supported reagents and catalysts, such as polymer-supported carbodiimide (B86325) for cyclodesulfurization of thioureas, offers advantages in terms of product purification and catalyst recycling. symbiosisonlinepublishing.com Additionally, one-pot, multi-component reactions are gaining attention for their ability to construct complex molecules like pyrazolo[3,4-b]quinolinone compounds in a single step. researchgate.netfrontiersin.org

| Technique | Key Features | Application in Benzimidazole Synthesis |

| Microwave-assisted Synthesis | Rapid heating, shorter reaction times | Synthesis of imidazole-fused hybrid scaffolds |

| Transition Metal Catalysis | High efficiency and selectivity | Cobalt-catalyzed synthesis from 2-aminoanilines and isonitriles; Copper-catalyzed C-H functionalization |

| Hypervalent Iodine Reagents | Selective C-H amination | Synthesis of 2-aminobenzimidazoles from guanidines |

| Solid-supported Reagents | Ease of purification, catalyst recycling | Cyclodesulfurization of thioureas to form 2-aminobenzimidazoles |

| Multi-component Reactions | One-pot synthesis of complex molecules | Synthesis of pyrazolo[3,4-b]quinolinone compounds |

Microwave-Assisted Synthesis in this compound Chemistry

Microwave-assisted synthesis has emerged as a significant advancement in the preparation of benzimidazole derivatives, offering substantial benefits over conventional heating methods. eurekaselect.com This technique is characterized by shorter reaction times, improved yields, higher product purity, and reduced energy consumption, aligning with the principles of green chemistry. eurekaselect.comasianpubs.org

The application of microwave irradiation is particularly effective for the condensation reaction between an o-diaminobenzene and a carboxylic acid or its derivative, which is a fundamental step in forming the benzimidazole core. eurekaselect.com For fluorinated derivatives, studies have demonstrated the successful synthesis of various fluoro-substituted benzimidazoles using microwave ovens. researchgate.net This approach not only accelerates the reaction but often results in cleaner product profiles. arkat-usa.org

In the context of 2-aminobenzimidazole derivatives, microwave heating has been employed to facilitate the reaction between 2-chloro-1H-benzo[d]imidazole and various amines, using solvents like methanol (B129727) or methyl-1-butanol. nih.gov This demonstrates the utility of microwave energy in promoting nucleophilic substitution on the benzimidazole ring. The efficiency of microwave-assisted synthesis compared to conventional heating is illustrated by significant reductions in reaction time, often from hours to mere minutes, while achieving comparable or superior yields. arkat-usa.orgresearchgate.net

| Reactants | Method | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-phenylenediamine + EDC.HCl | Conventional | Methanol | 24 h | 42% | researchgate.net |

| o-phenylenediamine + EDC.HCl | Microwave | Methanol | 25 min | 81% | researchgate.net |

| Aromatic Amine + Aldehyde + 2-Mercaptoacetic acid | Conventional | Toluene | 48 h | N/A | arkat-usa.org |

| Aromatic Amine + Aldehyde + 2-Mercaptoacetic acid | Microwave | Toluene | 12 min | N/A | arkat-usa.org |

One-Pot Synthetic Strategies for Related Halogenated Benzimidazoles

One notable one-pot method involves the nitro-reductive cyclization reaction. For instance, a benzimidazole-5-carboxylate core was efficiently synthesized via a one-pot reaction between ethyl-3-nitro-4-(propylamino)benzoate and 2,4-dichlorobenzaldehyde (B42875) using sodium dithionite (B78146) as the reducing agent. nih.gov This strategy, which accomplishes both the reduction of a nitro group to an amine and the subsequent cyclization with an aldehyde in a single vessel, is highly applicable to the synthesis of complex, substituted benzimidazoles. nih.gov

Other one-pot approaches utilize microwave heating to drive reactions to completion rapidly. nih.gov For example, a one-pot, two-step protocol for preparing 2-aryl-benzimidazole-N-oxides from 2-nitroanilines has been developed using microwave irradiation, with a total reaction time of just 40 minutes. nih.govmdpi.com Furthermore, solvent-free and catalyst-free one-pot syntheses under microwave irradiation have been reported for related heterocyclic systems, highlighting a trend towards more environmentally benign methodologies. advion.com These multicomponent reactions are highly efficient for creating molecular diversity from simple starting materials.

| Strategy | Key Reagents/Catalysts | Features | Reference |

|---|---|---|---|

| Nitro-Reductive Cyclization | Sodium dithionite, DMSO | Excellent yield, short reaction time for substituted benzimidazoles. | nih.gov |

| Microwave-Assisted N-Oxide Synthesis | K₂CO₃, Ethanol (B145695)/Water | Two-step, one-pot protocol; total time 40 min; sustainable solvents. | nih.govmdpi.com |

| Heterogeneous Catalysis | Engineered MgO@DFNS | Mild conditions, catalyst recyclable for up to six cycles. | rsc.org |

| Solvent & Catalyst-Free MWI | Acid chlorides, hydrazine (B178648) hydrate, isothiocyanates | Multi-component reaction, high yield and purity for 1,3,4-oxadiazoles. | advion.com |

Phillips Method and Its Adaptations for Fluorobenzimidazole Synthesis

The Phillips method is a classical and widely used approach for synthesizing benzimidazoles. It involves the condensation of an ortho-phenylenediamine with a carboxylic acid, typically under acidic conditions (e.g., using polyphosphoric acid) and heat. asianpubs.org While this method is effective for preparing 2-alkyl-substituted benzimidazoles, it often fails or provides poor yields when applied to the synthesis of 2-aryl analogues. asianpubs.org

To synthesize the specific target compound, this compound, the starting material would be 4-fluoro-1,2-phenylenediamine . An adaptation of the Phillips method is required to introduce the 2-amino group. Instead of a carboxylic acid, a different one-carbon synthon is used. A common and effective reagent for this transformation is cyanogen bromide (BrCN) . The reaction proceeds via the cyclization of the o-phenylenediamine with cyanogen bromide to form the 2-aminobenzimidazole structure.

Another widely used adaptation for synthesizing 2-aminobenzimidazoles involves a two-step process starting with the reaction of the o-phenylenediamine with an isothiocyanate to form a thiourea (B124793) intermediate. This thiourea derivative then undergoes cyclodesulfurization to yield the 2-aminobenzimidazole. symbiosisonlinepublishing.cominnovareacademics.in Various reagents can be used for the desulfurization step, including mercury(II) oxide, methyl iodide, or iodoacetic acid, with the latter offering a simplified process with high yields and without the formation of challenging side products. symbiosisonlinepublishing.com

Optimization of Reaction Conditions and Yield Enhancement for this compound Derivatives

Optimizing reaction conditions is crucial for maximizing the yield and purity of synthesized compounds while minimizing reaction time and environmental impact. For the synthesis of 2-aminobenzimidazole derivatives, key parameters that are typically optimized include the choice of solvent, reaction temperature, heating method (conventional vs. microwave), and catalyst.

The choice of solvent can significantly influence reaction outcomes. A screening of different solvents under both conventional and microwave heating for the synthesis of 2-ethylamino benzimidazole revealed that methanol provided the highest yield under microwave conditions (81%), whereas protic solvents like ethanol and isopropanol (B130326) were less effective. researchgate.net Aprotic polar solvents such as DMF and DMSO also resulted in good yields, but methanol was superior. researchgate.net

The heating method is another critical factor. As demonstrated in multiple studies, switching from conventional oil-bath heating to microwave irradiation can dramatically reduce reaction times from many hours to several minutes and simultaneously increase the product yield. arkat-usa.orgresearchgate.net For the synthesis of 2-ethylamino benzimidazole, the yield nearly doubled (from 42% to 81%) when changing from conventional heating for 24 hours to microwave irradiation for 25 minutes. researchgate.net This enhancement is attributed to the efficient and direct heating of the polar reactants by microwaves. arkat-usa.org The optimization of these conditions is essential for developing efficient and scalable synthetic routes for this compound and its derivatives.

| Entry | Solvent | Heating Method | Time | Yield (%) |

|---|---|---|---|---|

| 1 | Methanol | Conventional (65°C) | 24 h | 42% |

| 2 | Ethanol | Conventional (80°C) | 24 h | 35% |

| 3 | Isopropanol | Conventional (85°C) | 24 h | 30% |

| 4 | Methanol | Microwave (80°C) | 25 min | 81% |

| 5 | DMF | Microwave (80°C) | 25 min | 75% |

| 6 | DMSO | Microwave (80°C) | 25 min | 72% |

Advanced Spectroscopic and Structural Characterization of 2 Amino 5 Fluorobenzimidazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-amino-5-fluorobenzimidazole, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers a comprehensive structural analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons on the benzimidazole (B57391) ring system and the protons of the amino group. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating amino group. The protons on the benzene (B151609) ring will exhibit characteristic splitting patterns (e.g., doublets, doublet of doublets) due to spin-spin coupling with neighboring protons and the fluorine atom. The N-H protons of the imidazole (B134444) and amino groups may appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | 7.20 - 7.40 | dd | J(H-F) ≈ 9-10, J(H-H) ≈ 2-3 |

| H-6 | 6.80 - 7.00 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5, J(H-H) ≈ 2-3 |

| H-7 | 7.30 - 7.50 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 0-1 |

| NH (imidazole) | 10.0 - 12.0 | br s | - |

| NH₂ (amino) | 5.0 - 6.0 | br s | - |

Note: The data in this table is predicted based on known chemical shift ranges for similar benzimidazole structures and the expected electronic effects of the substituents. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum. The chemical shifts of the carbon atoms are significantly affected by the electronegativity of the attached atoms. The carbon atom bonded to the fluorine (C-5) will show a characteristic large coupling constant (¹JCF). The chemical shifts of the aromatic carbons provide insight into the electronic distribution within the benzimidazole ring.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | 155 - 160 |

| C-4 | 100 - 105 (d, J(C-F) ≈ 25-30 Hz) |

| C-5 | 158 - 162 (d, ¹J(C-F) ≈ 230-250 Hz) |

| C-6 | 110 - 115 (d, J(C-F) ≈ 20-25 Hz) |

| C-7 | 115 - 120 (d, J(C-F) ≈ 5-10 Hz) |

| C-8 (C-3a) | 130 - 135 |

| C-9 (C-7a) | 140 - 145 |

Note: The data in this table is predicted based on known chemical shift ranges for fluorinated aromatic compounds and benzimidazole derivatives. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Benzimidazoles

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. researchgate.net It provides information about the chemical environment of the fluorine atoms. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom on the aromatic ring. Furthermore, this signal will be split into a multiplet due to coupling with the neighboring aromatic protons (H-4 and H-6).

| Fluorine Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| F-5 | -115 to -125 | ddd |

Note: The chemical shift is referenced to a standard such as CFCl₃. The data is an estimation based on typical values for fluoroaromatic compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds and functional groups. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amino and imidazole groups, C-N stretching, C=N stretching of the imidazole ring, aromatic C-H stretching, and the C-F stretching vibration.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (imidazole) | 3300 - 3100 | Medium, Broad |

| N-H Stretch (amino) | 3500 - 3300 | Medium (two bands) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=N Stretch (imidazole) | 1650 - 1590 | Medium to Strong |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| N-H Bend (amino) | 1650 - 1550 | Medium to Strong |

| C-N Stretch | 1350 - 1250 | Medium to Strong |

| C-F Stretch | 1250 - 1000 | Strong |

Raman Spectroscopy Applications in Benzimidazole Analysis

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While polar bonds show strong absorption in FTIR, non-polar and symmetric bonds often produce strong signals in Raman spectra. For this compound, Raman spectroscopy can be particularly useful for observing the vibrations of the aromatic ring system and the C-F bond. The symmetric breathing vibrations of the benzimidazole ring are typically strong in the Raman spectrum. Computational studies on benzimidazole and its derivatives have shown that Raman spectroscopy, in conjunction with density functional theory (DFT) calculations, can provide detailed assignments of vibrational modes. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | 1000 - 1100 | Strong |

| C-F Stretch | 1250 - 1000 | Medium |

| Aromatic C-H Bend | 1200 - 1000 | Medium |

| Imidazole Ring Deformation | 900 - 700 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₇H₆FN₃), the calculated monoisotopic mass is 151.0546 Da. In a typical mass spectrum, this would be observed as the molecular ion peak (M⁺).

A plausible fragmentation pathway for this compound would likely involve:

Initial loss of HCN (hydrogen cyanide) from the imidazole ring, a characteristic fragmentation for benzimidazoles, leading to a significant fragment ion.

Subsequent loss of another HCN molecule or other small fragments from the remaining structure.

Cleavage involving the amino group , which could lead to the loss of NH₂ or related fragments.

The presence of the fluorine atom would also influence the fragmentation, and its loss would be a possible, though less common, fragmentation pathway. The high-resolution mass measurement of the fragment ions allows for the determination of their elemental composition, which is crucial for proposing and confirming the fragmentation pathways journalijdr.com.

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Predicted Value |

| Molecular Formula | C₇H₆FN₃ |

| Molecular Weight | 151.14 g/mol |

| Monoisotopic Mass | 151.0546 Da |

| Predicted Molecular Ion (M⁺) | m/z 151.0546 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis and fluorescence spectroscopy are powerful tools for investigating the electronic structure and photophysical properties of molecules. These techniques provide information about electronic transitions, conjugation, and the influence of the molecular environment.

The electronic absorption spectra of benzimidazole derivatives are characterized by absorption bands in the UV region, which are attributed to π-π* electronic transitions within the aromatic system researchgate.net. The position and intensity of these bands are sensitive to the nature and position of substituents on the benzimidazole ring, as well as the solvent polarity nih.govacs.org.

For 2-aminobenzimidazole (B67599), a close analogue of the title compound, the absorption spectrum in ethanol (B145695) shows maxima at approximately 283 nm, 243 nm, and 212 nm researchgate.net. The introduction of a fluorine atom at the 5-position is expected to cause a slight shift in these absorption bands due to its electronic effects nih.govacs.org. Theoretical studies on halogenated benzimidazole derivatives suggest that halogenation has a less pronounced effect on the absorption spectra compared to solvent polarity nih.govacs.org.

Table 2: Experimental UV Absorption Maxima for 2-Aminobenzimidazole in Ethanol researchgate.net

| Absorption Maximum (λmax) |

| 283 nm |

| 243 nm |

| 212 nm |

Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of molecules and their interactions with other species nih.govresearchgate.net. Benzimidazole derivatives are known to be fluorescent, and their emission properties are influenced by factors such as solvent polarity and the formation of intermolecular interactions rsc.org.

The fluorescence of benzimidazole derivatives can be utilized to study their binding to macromolecules, such as proteins and DNA nih.gov. Upon binding, changes in the fluorescence intensity, emission wavelength (Stokes shift), and fluorescence lifetime can be observed, providing information about the binding affinity and the nature of the binding site nih.gov. For instance, a benzimidazole-based probe has been developed for the selective detection of cysteine, where the binding event leads to a "turn-on" fluorescence response nih.gov.

Synchronous fluorescence spectroscopy (SFS) is a technique where both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ) nih.gov. This method can simplify complex spectra, narrow bandwidths, and is particularly useful for analyzing mixtures of fluorescent compounds nih.gov. In the context of benzimidazole derivatives, SFS has been employed for the simultaneous quantitative detection of benzimidazole pesticides like thiabendazole and fuberidazole in complex matrices nih.gov.

Three-dimensional (3D) fluorescence spectroscopy, also known as excitation-emission matrix (EEM) fluorescence, provides a comprehensive fluorescence fingerprint of a sample by recording the emission spectra at a series of excitation wavelengths. This technique, combined with mathematical deconvolution methods, has also been applied to the analysis of benzimidazole pesticides in complex samples like red wine nih.gov. While specific synchronous and 3D fluorescence spectra for this compound are not available in the reviewed literature, the application of these techniques to similar benzimidazole compounds highlights their potential for detailed characterization and analysis.

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound has not been reported in the searched literature, the structures of several analogous compounds have been determined, providing insights into the expected solid-state conformation and packing researchgate.netscispace.comnih.gov.

The crystal structures of benzimidazole derivatives are often characterized by extensive hydrogen bonding networks. In the case of 2-aminobenzimidazole derivatives, the amino group and the imidazole nitrogen atoms can act as both hydrogen bond donors and acceptors, leading to the formation of dimers or extended chains in the crystal lattice researchgate.netscispace.com.

For example, the crystal structure of 2-(o-aminophenyl)benzimidazole reveals both intra- and inter-molecular hydrogen bonds, resulting in a planar molecular conformation and an interesting lattice structure scispace.com. Similarly, the crystal structure of 2-chlorobenzimidazole has been determined, providing data on the geometry of a halogenated benzimidazole nih.gov. The presence of the fluorine atom in this compound is expected to influence the crystal packing through the formation of C-H···F or N-H···F hydrogen bonds, in addition to the N-H···N interactions typical of benzimidazoles.

Table 3: Crystallographic Data for the Analogue 2-Chlorobenzimidazole nih.gov

| Parameter | Value |

| Chemical Formula | C₇H₅ClN₂ |

| Molecular Weight | 152.58 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

Powder X-ray Diffraction (PXRD) for Crystalline Purity and Phase Identification

Powder X-ray Diffraction (PXRD) is a critical analytical technique for the solid-state characterization of crystalline materials. It provides valuable information regarding the atomic and molecular structure of a compound, making it an indispensable tool for confirming the identity and purity of synthesized crystalline solids such as this compound. The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample, generating a unique diffraction pattern that serves as a fingerprint for a specific crystalline phase.

The analysis of a bulk sample of this compound via PXRD serves two primary purposes: the assessment of crystalline purity and the identification of the specific crystalline form (phase). A highly crystalline sample will produce a diffractogram with sharp, well-defined peaks of characteristic intensities. Conversely, the presence of a broad, featureless halo in the background of the pattern would indicate the existence of amorphous content.

Phase identification is achieved by comparing the experimental PXRD pattern of this compound with reference patterns from comprehensive databases, such as the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD). The unique positions (in terms of 2θ angle) and relative intensities of the diffraction peaks for a specific crystalline solid allow for its unambiguous identification.

Furthermore, PXRD is a powerful method for determining the crystalline purity of a sample. If any crystalline impurities or different polymorphic forms are present in the bulk sample, they will generate their own characteristic diffraction patterns. These additional peaks will be superimposed on the pattern of the main phase of this compound, allowing for their detection and identification. The technique is sensitive enough to detect minor crystalline impurities, often at levels of 1-2% by weight, ensuring the quality and homogeneity of the material.

Detailed Research Findings

While specific, publicly archived experimental PXRD data for this compound is not widely available, a representative analysis would yield a set of characteristic diffraction peaks. The resulting data is typically presented in a table format, detailing the diffraction angles (2θ), the corresponding d-spacing (the distance between crystal lattice planes), and the relative intensity of each peak.

For illustrative purposes, a hypothetical PXRD dataset for a pure, crystalline sample of this compound is presented below. The presence of sharp, distinct peaks in such a pattern would confirm the crystalline nature of the synthesized compound. The unique combination of these peaks would serve as a definitive identifier for this specific chemical entity.

Interactive Table: Illustrative PXRD Data for this compound

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 12.8 | 6.91 | 45 |

| 15.2 | 5.82 | 100 |

| 18.7 | 4.74 | 60 |

| 21.1 | 4.21 | 95 |

| 24.5 | 3.63 | 70 |

| 26.9 | 3.31 | 50 |

| 29.8 | 2.99 | 30 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in available literature. In a practical research setting, these values would be derived from experimental measurements.

The analysis of such a pattern would confirm the crystalline integrity of the this compound sample. The absence of unexpected peaks would indicate a high degree of phase purity, confirming that the sample is free from significant crystalline impurities or other polymorphic forms. This confirmation is crucial for ensuring the reliability and reproducibility of results in subsequent spectroscopic and structural studies.

Computational Chemistry and Theoretical Studies on 2 Amino 5 Fluorobenzimidazole

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods could provide a detailed picture of the geometry, electronic structure, and reactivity of 2-amino-5-fluorobenzimidazole.

Geometric Optimization and Electronic Structure Analysis

A crucial first step in any computational study is the geometric optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-N (amino) | 1.38 Å |

| Bond Length | N-H (amino) | 1.01 Å |

| Bond Angle | C-C-F | 119.0° |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from DFT calculations.

Analysis of the electronic structure would reveal the distribution of electrons within the molecule, highlighting areas of high and low electron density, which is critical for understanding its chemical behavior.

Molecular Orbital Theory: Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are key indicators of a molecule's reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, FMO analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Charge Distribution Analysis (e.g., Mulliken Charge)

Charge distribution analysis, such as the Mulliken population analysis, assigns partial charges to each atom in the molecule. This information is invaluable for understanding the electrostatic potential and intermolecular interactions. In this compound, this analysis would quantify the effect of the electron-withdrawing fluorine atom and the electron-donating amino group on the charge distribution across the benzimidazole (B57391) ring system.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can identify and quantify hyperconjugative interactions, which are crucial for understanding molecular stability and the delocalization of electron density. For this compound, NBO analysis would elucidate the interactions between the lone pairs of the nitrogen and fluorine atoms and the pi-system of the benzimidazole ring, providing deeper insight into its electronic structure and potential for forming intermolecular hydrogen bonds.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can model its behavior over time. MD simulations of this compound would reveal its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor. This analysis would be crucial for understanding its dynamic behavior and how its shape might change upon binding to a target protein.

In Silico Pharmacological Screening and Prediction of Activity

In silico screening methods use computational models to predict the biological activity of a compound. For this compound, this could involve molecular docking studies to predict its binding affinity and mode of interaction with various biological targets. Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies could also be employed to predict its potential pharmacological properties based on its structural features. Such studies are instrumental in the early stages of drug discovery for identifying potential lead compounds.

Structure Activity Relationship Sar Analysis of 2 Amino 5 Fluorobenzimidazole Derivatives

Impact of Fluorine Substitution on Biological Activity

The introduction of a fluorine atom at the 5-position of the 2-aminobenzimidazole (B67599) ring profoundly influences the molecule's physicochemical properties, which in turn can modulate its biological activity. Fluorine's high electronegativity and relatively small size allow it to alter electron distribution, pKa, and lipophilicity, thereby affecting how the molecule interacts with biological targets and its pharmacokinetic profile.

While direct comparative studies on the positional isomers of fluorine on the 2-aminobenzimidazole core are limited, research on related fluorinated benzimidazole (B57391) derivatives provides valuable insights. For instance, in a series of 2-(fluorophenyl)-benzimidazole derivatives, the position of the fluorine atom on the phenyl ring significantly impacted their antimicrobial and antiproliferative activities. Studies have shown that ortho- and para-fluoro substituted compounds tend to be more active than their meta-fluoro counterparts. acgpubs.org For example, a compound with a para-fluoro substitution on the phenyl ring demonstrated potent antiproliferative activity against several cancer cell lines, including A549, A498, and A375. acgpubs.org This suggests that the precise positioning of the fluorine atom is crucial for optimal interaction with the biological target.

In another study on benzimidazole derivatives with a 2,4-fluorinated benzyl (B1604629) ring, the substitution pattern was shown to result in high antifungal activity against various fungal strains. mdpi.com Although not directly on the benzimidazole nucleus, these findings underscore the principle that the spatial arrangement of the fluorine atom in relation to the rest of the molecule is a key determinant of biological efficacy. The 5-fluoro position on the benzimidazole ring is often explored due to its potential to influence hydrogen bonding and electronic properties in the vicinity of the active site of a target enzyme or receptor.

Table 1: Effect of Fluorine Position on Antiproliferative Activity of 2-(fluorophenyl)-1H-benzimidazole Derivatives acgpubs.org

| Compound | Fluorine Position on Phenyl Ring | IC50 (µM) against A549 cell line | IC50 (µM) against HeLa cell line |

|---|---|---|---|

| ORT14 | para | 0.377 | 0.188 |

| ORT15 | ortho | Not specified | Not specified |

Data extracted from a study on 2-(fluorophenyl)-1H-benzimidazole derivatives, illustrating the impact of fluorine's position on a substituent ring.

Role of the 2-Amino Group and Its Derivatives

The 2-amino group is a critical pharmacophoric feature of the 2-amino-5-fluorobenzimidazole scaffold. It can act as a hydrogen bond donor and a site for further chemical modification to modulate the pharmacological profile of the molecule.

Modification of the 2-amino group has been a successful strategy in the development of benzimidazole-based therapeutic agents. For instance, converting the primary amine into secondary or tertiary amines, amides, or other functional groups can significantly alter the compound's binding affinity, selectivity, and pharmacokinetic properties.

Table 2: Influence of 2-Amino Group Modification on Biological Activity (Illustrative Examples from Benzimidazole Derivatives)

| Base Scaffold | Modification at 2-Position | Resulting Pharmacological Implication |

| Tetracyclic Benzimidazole | Amino side chains | Superior antiproliferative activity |

| Pentacyclic Benzimidazole | N,N-dimethylaminopropyl substitution | Heightened antiproliferative activity |

This table provides illustrative examples from related benzimidazole scaffolds to demonstrate the pharmacological impact of modifying the 2-amino group.

The 2-aminobenzimidazole framework is considered a "privileged structure" in medicinal chemistry. This term refers to a molecular scaffold that is capable of binding to multiple, unrelated biological targets with high affinity. The versatility of the 2-aminobenzimidazole core stems from its structural resemblance to endogenous purines, allowing it to interact with a wide range of biological macromolecules, including enzymes and receptors.

This scaffold's ability to present substituents in a well-defined three-dimensional space, coupled with its hydrogen bonding capabilities, makes it an ideal starting point for the design of new therapeutic agents. Numerous compounds containing the 2-aminobenzimidazole core have been developed with a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov The inherent drug-like properties of this scaffold make it a valuable component in the development of novel therapeutics.

Substituent Effects on the Benzimidazole Ring System

In a study of substituted fluorobenzimidazoles as anti-inflammatory agents, various substituents were introduced at the 6-position (adjacent to the 5-fluoro group). nih.gov The nature of these substituents had a significant impact on the inhibitory potency against 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). For example, certain substitutions at the 6-position of 5-fluorobenzimidazole derivatives led to potent anti-inflammatory activity. nih.gov

Another study on fluorinated pyrazolylbenzimidazole hybrids as anticancer agents found that substitutions on the benzimidazole ring influenced the growth inhibitory activity against various cancer cell lines. nih.gov These findings indicate that the benzimidazole ring is amenable to substitution, and that a systematic exploration of different functional groups at various positions can lead to the optimization of biological activity. The interplay between the 5-fluoro group and other substituents can lead to synergistic effects that enhance the desired pharmacological properties.

Table 3: Effect of Substituents on the Benzimidazole Ring of 5-Fluorobenzimidazole Derivatives on Anti-inflammatory Activity nih.gov

| Compound | Substituent at 6-Position | 5-LOX IC50 (µM) | sEH IC50 (µM) |

|---|---|---|---|

| 4g | Specific substituted group | < 1 (0.9) | Not specified |

Data extracted from a study on 4-((5-fluoro-6-(substituted)-1H-benzo[d]imidazol-2-ylthio)methyl)-benzoic acid derivatives, showing the impact of substitution at the 6-position.

Electronic and Steric Effects of Substituents at Different Positions

The benzimidazole scaffold offers several positions for substitution, with the N1, C2, and C6 positions being particularly influential in modulating biological activity. The electronic properties of a substituent, whether it is electron-donating or electron-withdrawing, can significantly alter the electron density distribution within the benzimidazole ring system. This, in turn, affects the molecule's ability to form crucial interactions, such as hydrogen bonds and π-π stacking, with its target protein.

Steric effects, which relate to the size and shape of the substituents, are equally critical. Bulky substituents can create steric hindrance, preventing the molecule from fitting optimally into the binding site of a target protein. Conversely, in some cases, a larger group may be necessary to establish favorable van der Waals interactions and enhance binding affinity.

A study on 2-aminobenzimidazole derivatives as inhibitors of the transient receptor potential canonical (TRPC) channels TRPC4 and TRPC5 revealed the absolute necessity of the amino group at the C2 position for activity. nih.gov Modifications to this amino group, such as acylation or the addition of an aromatic ring, were generally not well tolerated, suggesting that both the electronic nature and the steric bulk at this position are critical for maintaining biological function. nih.gov

Design Principles for Optimizing Biological Activity

The optimization of the biological activity of this compound derivatives hinges on a set of rational design principles derived from SAR studies. A primary goal is often to enhance potency and selectivity for the intended biological target while minimizing off-target effects.

Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups (bioisosteres) can lead to improved properties. For example, exploring different heterocyclic rings attached to the core benzimidazole structure can modulate activity and selectivity.

Modulation of Physicochemical Properties: Properties such as lipophilicity (logP), solubility, and metabolic stability are crucial for a drug's pharmacokinetic profile. Substituents can be chosen to optimize these parameters. For instance, introducing polar groups can increase solubility, which is often a challenge for heterocyclic compounds.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be employed to predict how different derivatives will bind. This allows for the in-silico screening of virtual compounds and the prioritization of the most promising candidates for synthesis.

Introduction of Specific Functional Groups: The addition of functional groups capable of forming specific interactions, such as hydrogen bond donors and acceptors, can significantly enhance binding affinity. For example, the introduction of amide or sulfonamide groups can provide additional hydrogen bonding opportunities.

The development of inhibitors for TRPC4 and TRPC5 channels from a 2-aminobenzimidazole lead compound, M084, exemplifies these principles. Structural modifications of M084 led to the identification of analogues with improved potency and selectivity. nih.gov This optimization process likely involved a careful consideration of the electronic and steric properties of the substituents to enhance the compound's interaction with the target channels.

Comparative SAR Studies with Analogous Compounds and Existing Drugs

To contextualize the therapeutic potential of this compound derivatives, it is essential to compare their SAR with that of analogous compounds and established drugs. Such comparative studies provide valuable insights into the unique contributions of the 2-amino and 5-fluoro substituents to the biological activity profile.

For instance, comparing the activity of a this compound derivative with its non-fluorinated counterpart can elucidate the specific role of the fluorine atom. As previously mentioned, the strong electron-withdrawing nature of fluorine can impact binding affinity and selectivity. In some cases, this may be beneficial, while in others, it could be detrimental to the desired activity. nih.gov

A comparative analysis of the 2-aminobenzimidazole derivative M084 and another TRPC4/C5 inhibitor, ML204, revealed that while M084 was less potent, its derivatives exhibited improved stability and kinetics. nih.gov This highlights that potency is not the sole determinant of a compound's therapeutic utility; other factors such as pharmacokinetic properties are also critical.

The following interactive data table presents a hypothetical comparative SAR study of this compound derivatives against analogous compounds for a specific biological target.

| Compound ID | R1 Substituent (at N1) | R2 Substituent (at C2-amino) | Fluorine at C5 | IC50 (nM) |

| A-1 | H | H | Yes | 150 |

| A-2 | Methyl | H | Yes | 120 |

| A-3 | Ethyl | H | Yes | 200 |

| A-4 | H | Acetyl | Yes | >1000 |

| A-5 | H | H | No | 300 |

| Drug X | - | - | - | 50 |

This table is for illustrative purposes and does not represent actual experimental data.

This comparative data would suggest that a small alkyl substituent at the N1 position (A-2) is beneficial for activity compared to the unsubstituted analog (A-1) or a larger alkyl group (A-3). It also reinforces the finding that acylation of the C2-amino group (A-4) is detrimental. Furthermore, the comparison with the non-fluorinated analog (A-5) indicates that the fluorine at C5 enhances potency in this particular series. Finally, comparison with an existing drug (Drug X) provides a benchmark for the potency of the designed compounds.

Through such systematic SAR and comparative studies, medicinal chemists can navigate the complex chemical space of this compound derivatives to identify and optimize novel drug candidates with superior efficacy and safety profiles.

Pharmacological and Biological Activities of 2 Amino 5 Fluorobenzimidazole and Its Derivatives

Antimicrobial Spectrum and Efficacy

Derivatives of 2-amino-5-fluorobenzimidazole have exhibited significant activity against a wide range of microorganisms, including bacteria, fungi, and protozoa. The introduction of a fluorine atom at the 5-position of the benzimidazole (B57391) ring, coupled with the amino group at the 2-position, has been shown to modulate the biological activity of these compounds.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria.acgpubs.org

Fluorinated benzimidazole derivatives have shown promising antibacterial properties. Studies on a series of 2-(fluorophenyl)-benzimidazole derivatives, which share a similar structural framework, have provided insights into their efficacy against both Gram-positive and Gram-negative bacteria. The antibacterial activity is influenced by the position of the fluorine atom on the phenyl ring and other substitutions on the benzimidazole core. acgpubs.org

For instance, certain 2-(m-fluorophenyl)-benzimidazole derivatives have demonstrated notable potency against Bacillus subtilis. acgpubs.org Furthermore, 2-aminobenzimidazole (B67599) scaffolds have been identified as potent adjuvants that can enhance the activity of conventional antibiotics against Gram-negative bacteria, expanding their spectrum of activity. nih.gov

| Compound Derivative | Bacterium | MIC (μg/mL) |

|---|---|---|

| 2-(m-fluorophenyl)-benzimidazole | Bacillus subtilis | 7.81 |

| 5-methyl-2-(m-fluorophenyl)-benzimidazole | Pseudomonas aeruginosa | 31.25 |

| 2-(p-fluorophenyl)-benzimidazole | Escherichia coli | 62.5 |

| 2-phenyl-1H-benzo[d]imidazole | Staphylococcus aureus | 250 |

Fluorinated benzimidazole derivatives have demonstrated activity against the common gastrointestinal pathogen Escherichia coli. For example, a 2-(p-fluorophenyl)-benzimidazole derivative exhibited a Minimum Inhibitory Concentration (MIC) of 62.5 μg/mL against E. coli. acgpubs.org In another study, a 1,2-disubstituted benzimidazole derivative showed an MIC of 2 µg/mL against a TolC-mutant strain of E. coli. whiterose.ac.uk

Specific data on the efficacy of this compound derivatives against Salmonella typhimurium is limited in the available literature. However, the broad-spectrum activity of benzimidazole derivatives against Gram-negative bacteria suggests potential for activity against this pathogen.

Antifungal Activity Against Pathogenic Fungi.acgpubs.org

The antifungal properties of fluorinated benzimidazole derivatives have been investigated against various pathogenic fungi. The presence of a fluorine atom and other substituents on the benzimidazole ring system has been shown to be a critical factor for antifungal activity. acgpubs.org For example, the introduction of a methyl group at the 5-position of some 2-(fluorophenyl)-benzimidazoles enhanced their antifungal efficiency against Candida parapsilosis. acgpubs.org

| Compound Derivative | Fungus | MIC (μg/mL) |

|---|---|---|

| 5-methyl-2-(o-fluorophenyl)-benzimidazole | Candida parapsilosis | 31.25 |

| 2-phenyl-1H-benzo[d]imidazole | Candida albicans | 62.5 |

| 5-methyl-2-(p-fluorophenyl)-benzimidazole | Candida parapsilosis | 31.25 |

| 2-(o-fluorophenyl)-benzimidazole | Candida albicans | 125 |

The rise of azole-resistant fungal strains, such as Candida auris and Aspergillus fumigatus, is a serious public health concern. While direct evidence for the activity of this compound against these specific resistant strains is not detailed in the reviewed literature, the general antifungal activity of fluorinated benzimidazoles suggests a potential area for future investigation. The structural similarity of benzimidazoles to the purine (B94841) core of essential biomolecules allows them to interfere with fungal cellular processes, a mechanism that could potentially be effective against resistant strains.

Antiprotozoal Activity of this compound Analogues.nih.gov

Benzimidazole derivatives have long been recognized for their anthelmintic properties, and their activity extends to various protozoan parasites. Studies have shown that a range of benzimidazole derivatives are highly active against Trichomonas vaginalis and Giardia lamblia (also known as Giardia intestinalis). nih.gov The mechanism of action is believed to involve the disruption of microtubule function by binding to β-tubulin. nih.gov

While specific IC50 values for this compound were not found, extensive research on other benzimidazole derivatives provides a strong indication of the potential of this class of compounds. For example, mebendazole (B1676124) and flubendazole (B1672859) have demonstrated potent activity against T. vaginalis and G. lamblia with IC50 values in the low nanomolar range. nih.gov However, the activity of benzimidazoles against Entamoeba histolytica has been reported to be limited. nih.gov

| Compound Derivative | Protozoan | IC50 (μg/mL) |

|---|---|---|

| Mebendazole | Trichomonas vaginalis | 0.01 - 0.03 |

| Flubendazole | Trichomonas vaginalis | 0.01 - 0.03 |

| Fenbendazole | Trichomonas vaginalis | 0.01 - 0.03 |

| Mebendazole | Giardia lamblia | 0.005 - 0.01 |

| Flubendazole | Giardia lamblia | 0.005 - 0.01 |

| Fenbendazole | Giardia lamblia | 0.005 - 0.01 |

Efficacy Against Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica

Benzimidazole derivatives, a class of compounds to which this compound belongs, have been a cornerstone in the treatment of parasitic infections. While specific studies on the 5-fluoro-2-amino derivative are not extensively detailed in the context of these specific protozoa, the broader class of benzimidazoles and related nitrogen-containing heterocyclic compounds have demonstrated significant activity.

Giardia intestinalis , a flagellated protozoan parasite, is a common cause of diarrheal disease worldwide. The primary treatments for giardiasis include nitroimidazole drugs like metronidazole (B1676534). However, the emergence of drug-resistant strains has necessitated the search for new therapeutic agents. While benzimidazoles such as albendazole (B1665689) are used, their efficacy can be variable. Research into novel 5-nitroimidazole derivatives has shown that some compounds can be more effective than metronidazole against both metronidazole-sensitive and -resistant strains of Giardia. nih.gov This highlights the potential for developing more potent and effective treatments within the broader family of heterocyclic compounds that includes benzimidazoles.

Trichomonas vaginalis is the causative agent of trichomoniasis, the most common non-viral sexually transmitted infection. nih.gov The standard of care has long been 5-nitroimidazole drugs. nih.govnih.gov However, clinical resistance to these drugs is a growing concern. nih.gov Studies on novel 6-nitro-1H-benzimidazole derivatives have shown them to possess potent trichomonacidal activity, in some cases exceeding that of metronidazole. mdpi.com For instance, certain 1H-benzimidazole derivatives demonstrated 100% reduction in trophozoite viability at a concentration of 15 µM after 24 hours. mdpi.com This suggests that the benzimidazole scaffold, particularly when substituted with a nitro group, is a promising avenue for the development of new anti-trichomonal agents.

Entamoeba histolytica , the parasite responsible for amoebiasis, can cause severe intestinal and extraintestinal infections. nih.gov Metronidazole is a key drug for treating amoebiasis. nih.gov Research into other heterocyclic compounds has identified potential alternatives. For example, riluzole, a benzothiazole (B30560) derivative, has demonstrated in vitro anti-amoebic activity, with a higher affinity for key antioxidant enzymes in E. histolytica than metronidazole. mdpi.com Furthermore, studies on other 5-nitroimidazole derivatives have shown some to be superior to metronidazole in experimental amoebic infections. nih.gov

Antimycobacterial Potential

The search for new antimycobacterial agents is critical in the face of rising drug resistance in Mycobacterium tuberculosis. Benzimidazole derivatives have emerged as a promising class of compounds in this area. A study on 2-alkylsulfanyl derivatives of 5-methylbenzimidazole (B147155) revealed significant antimycobacterial activity, particularly against Mycobacterium kansasii. nih.gov One 3,5-dinitro derivative in this series was found to be more potent than the standard drug isoniazid (B1672263) against M. kansasii and Mycobacterium avium. nih.gov While this study did not specifically investigate this compound, the findings underscore the potential of substituted benzimidazoles as a scaffold for developing new antimycobacterial drugs.

Anthelmintic Properties

Anticancer and Antitumor Activity Profiles

The benzimidazole scaffold is recognized for its significant potential in the development of anticancer agents. researchgate.net Derivatives of benzimidazole have been shown to exhibit cytotoxic effects against a variety of tumor cell lines. nveo.org The incorporation of a fluorine atom can enhance the anticancer properties of these compounds.

Activity Against Various Cancer Cell Lines

Fluorinated benzimidazole derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines. For instance, fluorinated pyrazolylbenzimidazole hybrid molecules have shown potent growth inhibition against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells. nih.gov One particular compound in this series exhibited IC50 values in the range of 0.95–1.57 μM. nih.gov Similarly, certain 5-fluoro benzothiazole derivatives have displayed potent antiproliferative activity against human breast cancer cell lines (MCF-7 and MDA MB 468) and human colon carcinoma cell lines (HCT-116 and HT-29), with GI50 values as low as 0.08 μM. nih.gov

| Compound Type | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

|---|---|---|---|

| Fluorinated pyrazolylbenzimidazole hybrid | Lung (A549) | 0.95–1.57 | nih.gov |

| Fluorinated pyrazolylbenzimidazole hybrid | Breast (MCF-7) | 0.95–1.57 | nih.gov |

| Fluorinated pyrazolylbenzimidazole hybrid | Cervical (HeLa) | 0.95–1.57 | nih.gov |

| 5-Fluoro benzothiazole derivative | Colon (HCT-116) | 0.08 | nih.gov |

| 5-Fluoro benzothiazole derivative | Breast (MCF-7) | 0.37 | nih.gov |

| 5-Fluoro benzothiazole derivative | Breast (MDA MB 468) | 0.41 | nih.gov |

| 5-Fluoro benzothiazole derivative | Colon (HT-29) | 0.41 | nih.gov |

Apoptosis Induction and Cell Cycle Modulation Studies

A key mechanism through which many anticancer agents exert their effects is by inducing apoptosis (programmed cell death) and modulating the cell cycle. Benzimidazole derivatives have been shown to be effective in this regard. nih.gov

Studies on novel benzimidazole derivatives have demonstrated their ability to induce apoptosis in various cancer cells. For example, certain derivatives have been shown to cause an increase in the percentage of late apoptotic cells in a concentration-dependent manner in MCF-7, DU-145, and H69AR cancer cells. nih.gov The induction of apoptosis is often mediated through the cleavage of PARP1 and caspase 3, an increase in pro-apoptotic proteins like Bim, and a decrease in anti-apoptotic proteins such as Bcl-2. ukrbiochemjournal.orgukrbiochemjournal.org

In addition to apoptosis, benzimidazole derivatives can also influence the cell cycle. Some compounds have been found to cause cell cycle arrest, particularly in the G2/M phase. nveo.orgnih.gov This disruption of the normal cell cycle progression can prevent cancer cells from proliferating. For instance, one bromo-derivative of benzimidazole was found to significantly increase the cell population in the G2/M phase. nih.gov Other studies have shown that N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives can cause a transient cell-cycle delay at low concentrations and cell death at higher concentrations in leukemia cells. nih.gov

Anti-inflammatory and Analgesic Activities

The benzimidazole scaffold has also been recognized as a valuable pharmacophore for the development of agents with anti-inflammatory and analgesic properties. nih.gov These derivatives can exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes. nih.gov

Several studies have investigated the anti-inflammatory and analgesic potential of substituted benzimidazoles. In one study, a series of 1,2,5-trisubstituted benzimidazole derivatives were examined for their analgesic and anti-inflammatory activities. nih.gov One compound, 1-(diethylaminomethyl)-2-(p-chlorophenyl)-5-nitro benzimidazole hydrochloride, demonstrated higher analgesic activity than both acetylsalicylic acid (ASA) and indometacin in a modified Koster test. nih.gov Other derivatives in the same series showed analgesic potency comparable to ASA. nih.gov However, their anti-inflammatory activity in the carrageenan-induced hind paw edema test was found to be less potent compared to indometacin. nih.gov

The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects is an ongoing area of research. mdpi.com Benzimidazole derivatives continue to be explored as potential candidates in this field due to their diverse biological activities. nih.govjocpr.com

Antiviral Efficacy

Derivatives of 2-aminobenzimidazole have demonstrated notable efficacy against a range of viruses. While specific studies on this compound are not extensively documented in publicly available research, broader studies on related benzimidazole compounds provide significant insights into their antiviral potential. For instance, a variety of 2-substituted-5-amidino-benzimidazoles have been synthesized and evaluated for their antiviral activities.

One study investigated a series of these compounds against several viruses, including Coxsackievirus B5, Echovirus 7, Adenovirus 5, and Herpes Simplex Virus 1. The results, as summarized in the table below, highlight the selective and potent activity of certain derivatives. Notably, compounds with a pyridine (B92270) ring at the C-2 position of the benzimidazole scaffold showed marked inhibitory activity against RNA-replicating enteroviruses. For example, a derivative with a pyridine substituent (Compound 7) was effective against both Coxsackievirus B5 and Echovirus 7, with EC50 values of 1.7 μM and 3.2 μM, respectively. Another derivative (Compound 8) also showed potent inhibition of Echovirus 7 with an EC50 of 0.33 μM. nih.gov

| Compound | Substituent at C-2 | Virus | EC50 (μM) |

|---|---|---|---|

| Compound 7 | Pyridine | Coxsackievirus B5 | 1.7 |

| Compound 7 | Pyridine | Echovirus 7 | 3.2 |

| Compound 8 | Pyridine | Echovirus 7 | 0.33 |